molecular formula C8H14O3S B6612201 methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate CAS No. 1356116-79-4

methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate

Cat. No. B6612201
CAS RN: 1356116-79-4
M. Wt: 190.26 g/mol
InChI Key: WIFAKBLXVOMCOT-UHFFFAOYSA-N
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Description

Methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate, also known as methyl 3-ASP, is an organic compound with a sulfur-containing functional group, and is an important intermediate in the synthesis of pharmaceuticals. It has been used in the synthesis of various drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In addition, methyl 3-ASP has been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes.

Scientific Research Applications

Methyl 3-ASP has been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes. In addition, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Furthermore, this compound 3-ASP has been studied for its potential use in the treatment of inflammation, as it has been shown to inhibit the production of pro-inflammatory cytokines. Finally, this compound 3-ASP has been studied for its potential use in the treatment of neurological disorders, as it has been shown to reduce the symptoms of anxiety and depression.

Mechanism of Action

Methyl 3-ASP has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting the activity of COX-2, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP can reduce the production of pro-inflammatory cytokines, resulting in a reduction in inflammation. In addition, this compound 3-ASP has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. By inhibiting the activity of AChE, this compound 3-ASP can increase the levels of acetylcholine, resulting in an improvement in cognitive function.
Biochemical and Physiological Effects
Methyl 3-ASP has been shown to have a number of biochemical and physiological effects. In particular, this compound 3-ASP has been shown to reduce inflammation, as it inhibits the production of pro-inflammatory cytokines. In addition, this compound 3-ASP has been shown to improve cognitive function, as it increases the levels of acetylcholine. Finally, this compound 3-ASP has been shown to inhibit the growth of cancer cells, as it inhibits the activity of COX-2.

Advantages and Limitations for Lab Experiments

Methyl 3-ASP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Dieckmann condensation. In addition, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP is relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, there are also some limitations to the use of this compound 3-ASP in laboratory experiments. For example, this compound 3-ASP is not water-soluble, which can make it difficult to use in certain experiments. Furthermore, this compound 3-ASP is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP research. One potential direction is to further investigate its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes. Another potential direction is to investigate its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In addition, further research could be done to investigate its potential use in the treatment of inflammation, as it has been shown to inhibit the production of pro-inflammatory cytokines. Finally, further research could be done to investigate its potential use in the treatment of neurological disorders, as it has been shown to reduce the symptoms of anxiety and depression.

Synthesis Methods

Methyl 3-ASP can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Dieckmann condensation. The Williamson ether synthesis is a popular method for the synthesis of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP, as it is a simple and efficient method. In this synthesis, an alkyl halide is reacted with a sulfur-containing compound, such as thiourea, to produce this compound 3-ASP. The Ullmann reaction is another method for the synthesis of this compound 3-ASP, in which an alkyl halide is reacted with an aryl halide to produce this compound 3-ASP. The Dieckmann condensation is a more complex method for the synthesis of this compound 3-ASP, in which two molecules of an alkyl halide are reacted with a sulfur-containing compound to produce this compound 3-ASP.

properties

IUPAC Name

methyl 3-acetylsulfanyl-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-6(9)12-5-8(2,3)7(10)11-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFAKBLXVOMCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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